molecular formula C8H11Br2N B030810 3-(3-Bromopropyl)pyridine hydrobromide CAS No. 41038-63-5

3-(3-Bromopropyl)pyridine hydrobromide

Cat. No. B030810
CAS RN: 41038-63-5
M. Wt: 280.99 g/mol
InChI Key: KQVWDZPGKCWJOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Efficient synthesis methods are crucial for obtaining bromopyridine derivatives, including 3-(3-Bromopropyl)pyridine hydrobromide. For example, Guo, Lu, and Wang (2015) reported a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, showcasing an approach that might be adapted for synthesizing related compounds with high efficiency and environmental friendliness (Guo, Lu, & Wang, 2015).

Molecular Structure Analysis

The structure of bromopyridine compounds plays a significant role in their reactivity and potential applications. For instance, Monmoton, Lefebvre, and Fradet (2008) synthesized hyperbranched polyelectrolytes from bis(bromomethyl)pyridine hydrobromide, revealing how the structural aspects of brominated pyridines contribute to their reactivity and the formation of complex polymers (Monmoton, Lefebvre, & Fradet, 2008).

Chemical Reactions and Properties

Bromopyridines, including derivatives similar to 3-(3-Bromopropyl)pyridine hydrobromide, are key intermediates in a variety of chemical reactions. Ali, Nikalje, and Sudalai (1999) demonstrated the use of pyridinium hydrobromide perbromide in catalyzing the aziridination of olefins, highlighting the compound's utility in nitrogen source reactions and the synthesis of aziridines (Ali, Nikalje, & Sudalai, 1999).

Scientific Research Applications

  • Bromination of Metal(II) Complexes : Pyridinium hydrobromide perbromide is effective for brominating metal(II) complexes under various conditions, which could be relevant in coordination chemistry and material science (Raman, Muthuraj, & Ravichandran, 2005).

  • Synthesis of Variolin B and Deoxyvariolin B : This compound is used in the selective palladium-mediated functionalization of certain heterocyclic systems, crucial for synthesizing complex organic molecules like variolin B, which has potential applications in medicinal chemistry (Baeza et al., 2010).

  • Catalyst for Aziridination of Olefins : It serves as a versatile catalyst for aziridination reactions, a process important in organic synthesis for creating nitrogen-containing compounds (Ali, Nikalje, & Sudalai, 1999).

  • Reusable Bromination Agent : In a sol-gel encapsulated form, it offers an environmentally friendly, clean, and reusable bromination agent for various substrates, enhancing sustainability in chemical processes (Levin et al., 2006).

  • Protection of Aryl Bromides in Alkali : Pyridine analogs effectively preserve aryl bromides in strong alkali, which is significant in maintaining the integrity of certain organic compounds under harsh conditions (Chen et al., 2008).

  • Bone Resorption Marker Assay : It improves assay precision for urinary 3'-hydroxy pyridinium compounds, important markers of bone resorption, thus aiding in medical diagnostics (Colwell, Russell, & Eastell, 1993).

  • Synthesis of Hyperbranched Poly[3,5-bis(alkylene)pyridinium] : It's used in the synthesis of hyperbranched poly[3,5-bis(alkylene)pyridinium]s, relevant in the field of polymer chemistry and materials science (Monmoton et al., 2008).

  • Selective Oxidation of Alcohols : A nanocatalyst based on this compound efficiently catalyzes the selective oxidation of alcohols, a key reaction in various chemical industries (Tabari, Pourali, & Nazarzadeh Zare, 2022).

  • Water Purification : It's involved in the degradation mechanism of pyridine in drinking water treatment, demonstrating its potential in environmental applications (Li et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(3-bromopropyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVWDZPGKCWJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507377
Record name 3-(3-Bromopropyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromopropyl)pyridine hydrobromide

CAS RN

41038-63-5
Record name 3-(3-Bromopropyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-bromopropyl)pyridine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 32.53 g (0.24 mole) of 3-(3-pyridyl)-propan-1-ol in 176 ml of 48% hydrobromic acid is refluxed for 24 h. The reaction mixture is evaporated and the residue is taken up in 500 ml isopropanol and subjected to evaporation again. The evaporation procedure is repeated one more time. The resulting product is then taken up in hot isopropanol and treated with charcoal and filtered. The filtrate is cooled slowly to give 3-(3-pyridyl)propyl bromide hydrobromide, m.p. 103°-105°.
Quantity
32.53 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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